5-amino-N-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 5-amino group, a 2-methylbenzyl group at position 1, and a 3-methoxyphenylcarboxamide moiety at position 2. This scaffold is associated with diverse biological activities, including antiparasitic and antimicrobial properties, as inferred from structurally related analogs in the evidence . The compound’s synthesis typically involves cyclization reactions between α-cyanoacetic esters/amides and in situ-generated azides, as demonstrated in .
Properties
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-3-4-7-13(12)11-23-17(19)16(21-22-23)18(24)20-14-8-5-9-15(10-14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOPTJMLQFLDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,3-triazole ring , a five-membered heterocycle known for its stability and ability to participate in various biological interactions. The presence of an amino group and a carboxamide moiety enhances its solubility and potential for receptor binding.
Chemical Formula
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.37 g/mol
Antiparasitic Activity
Recent studies have highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. A related series of compounds, including those with the 5-amino-1,2,3-triazole-4-carboxamide core, demonstrated promising activity in cellular assays.
- Mechanism of Action : The compounds were identified through high-content screening against infected VERO cells, showing significant suppression of parasite burden in mouse models (pEC50 > 6) .
Enzyme Inhibition
Recent research indicates that triazole derivatives can act as inhibitors for various enzymes. For example, some analogs have shown moderate inhibition against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM . This suggests that this compound may also possess similar inhibitory properties.
Study 1: Chagas Disease Treatment
A study focused on optimizing the ATC series of compounds revealed that modifications to the triazole structure could enhance potency and metabolic stability. These optimizations led to significant improvements in oral bioavailability and reduced side effects compared to existing treatments .
Study 2: Anticancer Screening
In another study assessing various triazole derivatives for anticancer activity, compounds were screened for their ability to inhibit cell proliferation in vitro. Although specific results for the compound are not detailed, the general trend indicates that similar structures can yield potent anticancer agents .
Comparison with Similar Compounds
Key Structural Insights :
- Position 1 : Bulky aromatic groups (e.g., 2-methylbenzyl, 3-chlorobenzyl) enhance metabolic stability and target binding .
- Position 4: Electron-rich aryl groups (e.g., methoxyphenyl, quinolinyl) correlate with anticancer activity, while halogenated substituents (e.g., fluorobenzyl) improve antimicrobial potency .
Research Findings and Pharmacological Implications
- Structure-Activity Relationship (SAR): The 5-amino group is critical for hydrogen bonding with biological targets, while the 1-benzyl group’s steric bulk optimizes pharmacokinetic profiles .
- Metabolic Stability: Analogs like CAI () undergo phase I metabolism to benzophenone derivatives, which lack activity but highlight the need for triazole scaffold stabilization .
- Therapeutic Potential: Triazole-4-carboxamides are promising for dual-action therapies (e.g., antiparasitic + anticancer) due to their modular chemistry and low toxicity in preclinical models .
Q & A
Q. What are the recommended synthetic routes for 5-amino-N-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. A general approach includes:
- Step 1 : Condensation of substituted aniline (e.g., 3-methoxyaniline) with isocyanides to form carboximidoyl chlorides .
- Step 2 : Cyclization with sodium azide under Cu(I) catalysis via a "click chemistry" approach to form the triazole core .
- Step 3 : Functionalization of the triazole with a 2-methylbenzyl group via alkylation.
Critical parameters include temperature (60–90°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% CuI). Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~350–360 g/mol) and fragmentation patterns.
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the solubility limitations of this compound in aqueous assays, and how can they be mitigated?
- Methodological Answer : Triazole-carboxamides often exhibit poor aqueous solubility due to hydrophobic substituents (e.g., 2-methylbenzyl). Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dispersion .
- Salt Formation : Explore hydrochloride or trifluoroacetate salts to improve hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from:
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
- Metabolic Stability : Perform liver microsome studies to assess degradation rates.
- Off-Target Effects : Employ proteomics or kinase profiling panels to identify non-specific interactions .
Example: If cytotoxicity varies between 2D vs. 3D cell models, validate using live-cell imaging or hypoxia-mimetic conditions .
Q. What computational strategies are effective for predicting the compound’s enzyme targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases. Prioritize residues near the triazole core (e.g., hydrogen bonding with catalytic lysines) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling : Corlate substituent electronegativity (e.g., methoxy vs. methyl groups) with inhibitory potency .
Q. How can reaction scalability be optimized without compromising regioselectivity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., triazole cyclization) and improve yield reproducibility .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
